rac-cis-2,3-Dichloro Sertraline Hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of rac-cis-2,3-Dichloro Sertraline Hydrochloride involves several steps, including the use of N-[4-(3,4-Dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenylidene]-methanamine N-oxide as an intermediate. This compound is a stable intermediate that can be obtained through a simple reaction from the corresponding tetralone in good yield, employing environmentally and safety-respectful reagents. Its reduction to the desired cis-racemic amine is stereoselective, providing sertraline hydrochloride with the required purity for pharmaceutical ingredients (Vukics, Fodor, Fischer, Fellegvári, & Lévai, 2002).

Molecular Structure Analysis

The molecular structure of rac-cis-2,3-Dichloro Sertraline Hydrochloride reveals two polymorphs of sertraline hydrochloride. These polymorphs crystallize in the same orthorhombic space group but exhibit nearly identical bond distances and angles. However, some aspects of the molecular conformation are significantly different, involving hydrogen bonds between N atoms and Cl- anions forming chains (Ravikumar, Sridhar, & Bhanu, 2006).

Chemical Reactions and Properties

rac-cis-2,3-Dichloro Sertraline Hydrochloride undergoes a stereoselective hydrogenation process, optimized as a continuous flow process using a palladium/calcium carbonate (Pd/CaCO3) catalyst and hydrogen in supercritical carbon dioxide (scCO2), which achieves superior levels of selectivity due to the heat transfer properties of scCO2 (Clark, Poliakoff, & Wells, 2007).

Physical Properties Analysis

The interaction between sertraline hydrochloride and randomly methylated β-cyclodextrin (RMβCD) molecules at 298.15 K under atmospheric pressure has been studied. Isothermal Titration Calorimetry (ITC) determined the thermodynamic functions like enthalpy, entropy, and Gibbs free energy of binding for this system, revealing the stoichiometry coefficient of binding and binding/association constant value. Circular Dichroism Spectroscopy (CD) and molecular docking results supported these findings (Belica-Pacha, Daśko, Buko, Zavodnik, Miłowska, & Bryszewska, 2021).

Chemical Properties Analysis

The synthesis and characterization of sertraline hydrochloride-related impurities have been detailed, with an impurity detected in the final product during synthetic process development studies. This impurity, identified as 4-(4-chlorophenyl)-3,4-dihydronaphthalen-1(2H)-ol, was synthesized, characterized, and its formation process discussed in detail. The impurity standard was then used for development of quantification by High-Performance Liquid Chromatography (HPLC) method (Anerao, Telange, Bondre, John, Dighe, Jagushte, & Pradhan, 2016).

Scientific Research Applications

Improved Synthesis

An improved industrial synthesis process for sertraline hydrochloride (rac-cis-2,3-Dichloro Sertraline Hydrochloride) has been developed. This novel method uses N-[4-(3,4-Dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenylidene]-methanamine N-oxide as an intermediate, offering advantages in yield, environmental safety, and purity compared to previous processes (Vukics et al., 2002).

Analytical Method Development

A cyclodextrin-modified micellar electrokinetic chromatography (CD-modified MEKC) method has been developed for analyzing sertraline hydrochloride and related substances. This method effectively quantifies impurities in bulk drug samples and offers a reliable alternative to HPLC methodologies (Lucangioli et al., 2000).

Polymorph Studies

A study of the second polymorph of sertraline hydrochloride has revealed differences in molecular conformation compared to its first form. This research provides insight into the structural variations of the drug, which can influence its pharmaceutical properties (Ravikumar et al., 2006).

Capillary Zone Electrophoresis

Research has been conducted on the separation of cis-trans isomers and enantiomers of sertraline hydrochloride using capillary zone electrophoresis. This study highlights the influence of different cyclodextrins on chiral selectivity, contributing to the understanding of sertraline's stereochemistry (Chen De et al., 2005).

Transdermal Delivery Studies

Investigations into the transdermal delivery of sertraline hydrochloride have shown promising results. The study aimed to enhance therapeutic efficacy by utilizing polymers and penetration enhancers, offering an alternative route for drug delivery (Vijaya & Ruckmani, 2011).

Comparative Clinical Trials

A clinical trial compared sertraline hydrochloride with electrical current therapy for depression, demonstrating the efficacy of combined treatments. This research provides valuable insights into alternative and adjunctive therapies for major depressive disorder (Brunoni et al., 2013).

Aquatic Ecotoxicity Study

A study evaluating the aquatic ecotoxicity of sertraline hydrochloride revealed significant effects on various freshwater species. This research raises concerns about the environmental impact of pharmaceuticals in water bodies (Minagh et al., 2009).

Pharmacokinetic Interactions

Research on the pharmacokinetic interactions of sertraline hydrochloride with cisapride or pimozide in healthy volunteers provides essential data for understanding drug interactions and safety (Alderman, 2005).

HPLC Method for Separation

A study developed a high-performance liquid chromatography (HPLC) method for the separation of the cis-enantiomer in sertraline hydrochloride, contributing to the quality control of the drug (Liu Yong-xin, 2011).

Continuous Flow Hydrogenation

Research on the continuous flow hydrogenation of sertraline hydrochloride in supercritical carbon dioxide showcases an innovative approach to the synthesis process, offering potential improvements in efficiency and selectivity (Clark et al., 2007).

properties

IUPAC Name |

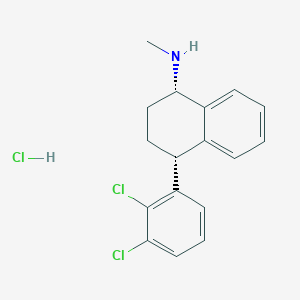

(1S,4R)-4-(2,3-dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17Cl2N.ClH/c1-20-16-10-9-12(11-5-2-3-6-13(11)16)14-7-4-8-15(18)17(14)19;/h2-8,12,16,20H,9-10H2,1H3;1H/t12-,16+;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDIZHWJFDILCKL-KKJWGQAZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCC(C2=CC=CC=C12)C3=C(C(=CC=C3)Cl)Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN[C@H]1CC[C@H](C2=CC=CC=C12)C3=C(C(=CC=C3)Cl)Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18Cl3N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

rac-cis-2,3-Dichloro Sertraline Hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(4-thia-6,9,19-triazapentacyclo[10.7.1.03,7.08,20.013,18]icosa-1,3(7),5,8,10,12(20),13,15,17-nonaen-17-yl)ethyl]propan-1-amine](/img/structure/B1147191.png)